molecular formula C20H19N7O B2835370 5-methyl-1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034476-16-7

5-methyl-1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2835370
CAS No.: 2034476-16-7
M. Wt: 373.42
InChI Key: YHKFFSJMYQAICR-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, a phenyl group, an imidazole ring, and a pyrazine moiety, making it a multifaceted molecule with potential interactions in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone or β-keto ester, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Imidazole Ring: The imidazole ring can be synthesized separately and then attached to the pyrazole ring through a nucleophilic substitution reaction.

    Incorporation of the Pyrazine Moiety: The pyrazine ring can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Final Amidation: The carboxamide group is typically introduced in the final step through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group or the aromatic rings using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions, acid or base catalysts for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects could be investigated for treating various diseases, including infections, inflammation, and cancer. Its ability to interact with multiple biological targets makes it a promising candidate for multi-target drug development.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide likely involves interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The pyrazole and imidazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with nucleic acid functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.

    2-phenyl-4,5-dihydro-1H-imidazole: Used as an intermediate in the synthesis of pharmaceuticals.

    Pyrazinamide: An antitubercular drug with a pyrazine ring.

Uniqueness

Compared to these similar compounds, 5-methyl-1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups

Properties

IUPAC Name

5-methyl-1-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-15-17(13-25-27(15)16-5-3-2-4-6-16)20(28)24-10-12-26-11-9-23-19(26)18-14-21-7-8-22-18/h2-9,11,13-14H,10,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKFFSJMYQAICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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